Cas no 142253-55-2 (1-Boc-azetidine-3-carboxylic acid)
1-Boc-azetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- N-Boc-Azetidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid
- 1-Boc-azetidine-3-carboxylic acid
- 1-Boc-3-Azetidine-3-carboxylic acid
- 1-Boc-Azetidine 3-Carboxylic acide
- 1-N-Boc-3-Azetidinecarboxylic acid
- 3-carboxyazetidine-1-carboxylic acid tert-butyl ester
- Azetidine-1,3-dicarboxylic acid mono-tert-butyl ester
- Boc-Azetidine-3-Carboxylic acid
- N-BOC-3-AZETIDINE CARBOXYLIC ACID
- Boc-N-Azetidine-3-carboxylic acid
- 1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
- 1-(t-butoxycarbonyl) azetidine-3-carboxylic acid
- 1-n-boc-azetidine-3-carboxylic acid
- PB17245
- NCADHSLPNSTDMJ-UHFFFAOYSA-N
- 1-Boc-3-azetidinecarboxylicacid
- 1-(T-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID
- F2158-1525
- 1-tert-Butyloxycarbonyl-azetidine-3-carboxylic acid
- n-boc-azetidine-3-carboxylicacid
- 1-Boc-Azetidine-3-carboxilic acid
- DTXSID50373175
- AC-2254
- MS-3571
- SY014232
- FT-0600767
- 1-(tert-butoxycarbonyl) azetidine-3-carboxylic acid
- boc-aze(3)-oh
- 1-(t-butoxycarbonyl)-3-azetidinecarboxylic acid
- Q-103128
- SCHEMBL43159
- 1-(Boc)-azetidine-3-carboxylic acid
- azetidine-3-carboxylic acid, n-boc protected
- Azetidine-1,3-dicarboxylic acid tert-butyl ester
- AKOS004910683
- Azetidine-1,3-dicarboxylic acid mono-tert-butyl ester;1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
- boc-3-azetidine carboxylic acid
- 1-(t-butyloxycarbonyl)-azetidine-3-carboxylic acid
- 1-(tert-butoxycarbonyl)-3-azetidinecarboxylic acid
- HY-40141
- MFCD01860897
- CS-D0672
- 1-t-Butoxycarbonylazetidine-3-carboxylic acid
- AZETIDINE-1,3-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER
- 1-Boc-azetidine-3-carboxylic acid, >=98.0% (TLC)
- AM20080322
- EN300-74875
- B3540
- n-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
- N-Boc-3-Azetidinecarboxylic acid
- 142253-55-2
- 1-(tertiary butoxycarbonyl)azetidine-3-carboxylic acid
- VU0494831-1
- 1-tert-butoxycarbonylazetidine-3-carboxylic acid
- 1-[(Tert-Butoxy)Carbonyl]Azetidine-3-Carboxylic Acid
- ALBB-026728
- BBL101614
- DB-005693
- STL555410
- DB-371439
-
- MDL: MFCD01860897
- Inchi: 1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
- InChI Key: NCADHSLPNSTDMJ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(C(=O)O)C1)=O
- BRN: 8832105
Computed Properties
- Exact Mass: 201.10000
- Monoisotopic Mass: 201.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.4
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.246
- Melting Point: 103.0 to 107.0 deg-C
- Boiling Point: 321°C at 760 mmHg
- Flash Point: 147.9℃
- PSA: 66.84000
- LogP: 0.87580
- Solubility: Not determined
1-Boc-azetidine-3-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S22-S24/25-S37-S26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
- Safety Term:S22;S24/25
- Risk Phrases:R36/37/38
1-Boc-azetidine-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Boc-azetidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803342-25g |
1-Boc-azetidine-3-carboxylic acid |
142253-55-2 | 98% | 25g |
¥456.00 | 2022-10-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 09928-500MG |
1-Boc-azetidine-3-carboxylic acid |
142253-55-2 | ≥98.0% (TLC) | 500MG |
¥3665.3 | 2022-02-23 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7048-1g |
N-Boc-Azetidine-3-carboxylic acid |
142253-55-2 | 97% | 1g |
¥30.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7048-5g |
N-Boc-Azetidine-3-carboxylic acid |
142253-55-2 | 97% | 5g |
¥114.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7048-10g |
N-Boc-Azetidine-3-carboxylic acid |
142253-55-2 | 97% | 10g |
¥162.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7048-25g |
N-Boc-Azetidine-3-carboxylic acid |
142253-55-2 | 97% | 25g |
¥302.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7048-100g |
N-Boc-Azetidine-3-carboxylic acid |
142253-55-2 | 97% | 100g |
¥1137.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7048-500g |
N-Boc-Azetidine-3-carboxylic acid |
142253-55-2 | 97% | 500g |
¥5495.0 | 2022-03-01 | |
| TRC | B630008-10mg |
1-BOC-Azetidine-3-carboxylic Acid |
142253-55-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B630008-50mg |
1-BOC-Azetidine-3-carboxylic Acid |
142253-55-2 | 50mg |
$ 65.00 | 2022-06-07 |
1-Boc-azetidine-3-carboxylic acid Suppliers
1-Boc-azetidine-3-carboxylic acid Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1-Boc-azetidine-3-carboxylic acid
Comprehensive Guide to 1-Boc-azetidine-3-carboxylic acid (CAS No. 142253-55-2): Properties, Applications, and Industry Insights
1-Boc-azetidine-3-carboxylic acid (CAS No. 142253-55-2) is a versatile N-Boc-protected azetidine derivative widely used in pharmaceutical synthesis and organic chemistry. This compound features a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group, making it a critical intermediate for drug discovery and peptide modification. Its unique azetidine ring structure contributes to enhanced metabolic stability and bioavailability in bioactive molecules, aligning with modern trends in small-molecule drug design.
Recent searches on platforms like Google Scholar and PubMed highlight growing interest in "Boc-protected amino acids" and "azetidine derivatives in medicinal chemistry." Researchers frequently inquire about "how to deprotect Boc groups" or "applications of 1-Boc-azetidine-3-carboxylic acid in peptide synthesis," reflecting its importance in bioconjugation and prodrug development. The compound's CAS No. 142253-55-2 is often cross-referenced in patents related to kinase inhibitors and GPCR-targeted therapies, particularly in oncology and CNS drug research.
From a synthetic perspective, 1-Boc-azetidine-3-carboxylic acid serves as a building block for constrained peptidomimetics. Its four-membered ring imposes torsional angles that mimic protein secondary structures, addressing the industry's demand for improved peptide stability. Analytical techniques like HPLC purity testing (often searched alongside this compound) confirm its ≥98% purity for critical applications. The carboxyl group enables diverse derivatization, supporting the synthesis of amide conjugates and ester prodrugs – a hot topic in oral bioavailability enhancement strategies.
Environmental and regulatory considerations position CAS 142253-55-2 as a greener alternative to certain heterocyclic intermediates. Unlike traditional reagents requiring heavy metal catalysts, this compound facilitates atom-efficient synthesis – a key focus in sustainable chemistry discussions. Its compatibility with flow chemistry setups (another trending search term) makes it valuable for continuous manufacturing processes gaining traction in API production.
Storage and handling protocols for 1-Boc-azetidine-3-carboxylic acid emphasize its stability under nitrogen at -20°C, with MSDS data showing lower hazards compared to reactive azetidine precursors. This safety profile, combined with its multigram-scale availability, explains its prevalence in high-throughput screening libraries. Recent publications correlate its use with breakthroughs in allosteric modulator development, particularly for protein-protein interaction targets – a frontier in undruggable target research.
The compound's role extends to biomaterials science, where its zwitterionic character (a frequently studied property) contributes to anti-fouling surface coatings. This application gained attention amid growing demand for implantable medical devices. Patent analysis reveals increasing citations of CAS 142253-55-2 in biodegradable polymer formulations, particularly for drug-eluting stents and tissue engineering scaffolds.
Quality control aspects of 1-Boc-azetidine-3-carboxylic acid involve rigorous chiral purity verification (≥99% ee), addressing pharmaceutical requirements for enantioselective synthesis. Analytical method development for this compound often references qNMR techniques – a trending analytical approach replacing traditional standardization methods. These protocols support its use in GMP-compliant manufacturing, especially for orphan drug candidates where regulatory scrutiny is intense.
Emerging applications include its incorporation into PROTAC degraders and molecular glues, two revolutionary modalities in targeted protein degradation. The azetidine scaffold provides optimal geometry for E3 ligase recruitment, explaining its inclusion in next-generation cancer therapeutics. These developments align with surging interest in "ternary complex formation" and "proteolysis-targeting chimera design" across research forums.
From a commercial standpoint, CAS 142253-55-2 maintains stable pricing due to established multi-step synthetic routes with improved yields (>75%). Suppliers increasingly highlight metal impurity specifications (<0.5 ppm), responding to stringent ICH Q3D guidelines for elemental contaminants. These quality benchmarks make it preferable over alternative cyclic amino acids in process chemistry workflows.
In conclusion, 1-Boc-azetidine-3-carboxylic acid represents a nexus of structural novelty and practical utility in modern chemical research. Its evolving applications from peptide backbone modification to cutting-edge therapeutic platforms ensure continued relevance. As synthetic methodologies advance, this compound will likely play pivotal roles in addressing drug delivery challenges and enabling next-gen biotherapeutics – making it a staple for medicinal chemists tackling undruggable targets through innovative scaffold design.
142253-55-2 (1-Boc-azetidine-3-carboxylic acid) Related Products
- 357610-29-8(Propanoic acid, 3-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-)
- 1105663-98-6(O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate)
- 1158759-53-5(3-(aminomethyl)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid)
- 1346674-10-9(Ethyl 1-BOC-azetidine-3-carboxylate)
- 898228-37-0(1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate)
- 1248914-26-2(methyl 3-{(tert-butoxy)carbonyl(methyl)amino}-2-methylpropanoate)
- 610791-05-4(Methyl 1-Boc-azetidine-3-carboxylate)
- 96737-45-0(Ethyl 3-(t-butoxycarbonyl(methyl)amino)-2-methylpropionate)
- 1250447-76-7(3-{(tert-butoxy)carbonyl(methyl)amino}-2-methylpropanoic acid)
- 887591-62-0(1-[(tert-butoxy)carbonyl]-3-methylazetidine-3-carboxylic acid)